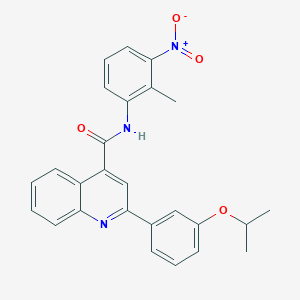
2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide
Descripción general
Descripción
2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide, also known as MTAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods.
Mecanismo De Acción
2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide exerts its effects through the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by this compound leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide is its potent anti-cancer properties. This compound has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Another advantage of this compound is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide. One of the directions is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential of this compound in combination with other anti-cancer agents. Studies have shown that this compound can enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another direction is the investigation of the potential of this compound in other fields of scientific research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, this compound is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have potent anti-cancer properties, and it can inhibit the growth of cancer cells by inducing apoptosis. This compound exerts its effects through the inhibition of HDAC activity. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
2-(2-methyl-1,3-thiazol-4-yl)-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential applications in different fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can inhibit the growth of cancer cells. This compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-6-11-7(5-15-6)4-8(13)12-9-10-2-3-14-9/h2-3,5H,4H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZYLROTKYDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-2-adamantyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730784.png)

![methyl 2-[(4-bromophenyl)amino]-4-(4-nitrophenyl)-4-oxo-2-butenoate](/img/structure/B4730801.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea](/img/structure/B4730829.png)
![2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4730831.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B4730841.png)

![1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4730849.png)
![4-benzyl-1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B4730850.png)
![1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4730855.png)


![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4730871.png)